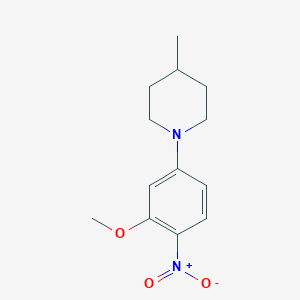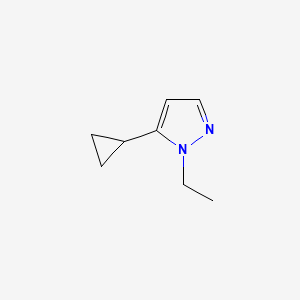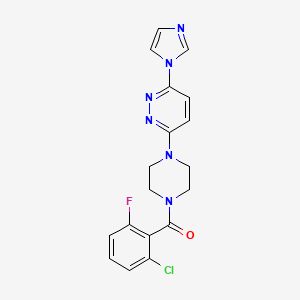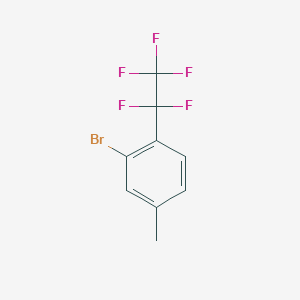
2-Bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields.
Applications De Recherche Scientifique
Radiosynthesis
1-[18F]Fluoromethyl-4-methyl-benzene, synthesized from its bromo analogue, and various substituted [18F]fluoromethyl-benzenes have been prepared for prospective bifunctional labeling agents in radiosynthesis (Namolingam, Luthra, Brady, & Pike, 2001).
Spectroscopic Studies
The FTIR and FTRaman spectroscopy of 2-bromo-4-methyl aniline molecules are studied, providing insights into molecular geometry and vibrational frequencies, aiding in the development of substituted aniline derivatives (Ramalingam, Periandy, Narayanan, & Mohan, 2010).
Synthesis of Isoindoles
A two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles has been developed, starting from 1-bromo-2-(dialkoxymethyl)benzenes, demonstrating the utility of bromo analogues in creating complex organic structures (Kuroda & Kobayashi, 2015).
Aryne Route Synthesis
1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene, derived from 1-bromo-2-(trifluoromethoxy)benzene, are used in the synthesis of naphthalenes, showcasing the use of bromo derivatives in organometallic synthesis (Schlosser & Castagnetti, 2001).
Conformational Studies
Dynamic NMR and molecular mechanics calculations have been used to study the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, elucidating the effects of substituents on molecular structure (Okazaki, Unno, Inamoto, & Yamamoto, 1989).
Fluorescence Properties
The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene and its fluorescence properties are studied, highlighting the potential use of bromo derivatives in photoluminescence applications (Zuo-qi, 2015).
Structural Analysis
The X-Ray structure determinations of various bromo- and bromomethyl-substituted benzenes are performed to understand the intermolecular interactions and packing motifs in crystal structures (Jones, Kuś, & Dix, 2012).
Propriétés
IUPAC Name |
2-bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c1-5-2-3-6(7(10)4-5)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMJLGNQJDODQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)
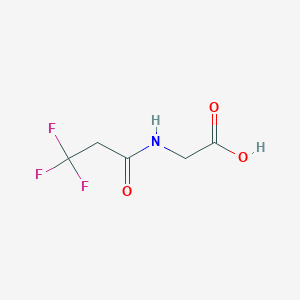
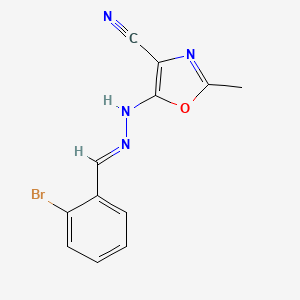
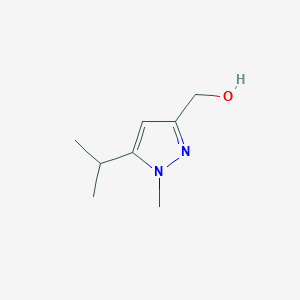
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
